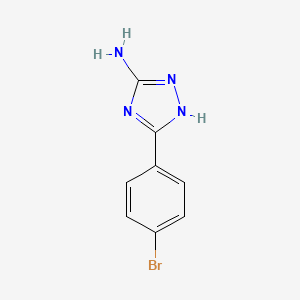

5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTCEROZEXTJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355209 | |

| Record name | 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54464-13-0 | |

| Record name | 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis and characterization of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide details a common and effective synthetic route, comprehensive characterization data, and detailed experimental protocols.

Synthesis Pathway

The synthesis of this compound is most commonly achieved through the acid-catalyzed cyclocondensation of aminoguanidine with 4-bromobenzoic acid. This method is a straightforward and widely used approach for preparing 3-amino-5-substituted-1,2,4-triazoles.[3][4][5][6] The reaction proceeds by initial acylation of aminoguanidine to form an N-acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization upon heating to yield the final triazole product.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of similar 3-amino-1,2,4-triazoles.[5][6]

Materials:

-

4-Bromobenzoic acid

-

Aminoguanidine hydrochloride or bicarbonate[5]

-

Concentrated Hydrochloric Acid (if using bicarbonate salt)

-

Solvent (e.g., n-butanol, isopropanol, or solvent-free)[2][5]

-

Distilled water

-

Base for neutralization (e.g., aqueous ammonia or sodium hydroxide solution)

Procedure:

-

Preparation of Aminoguanidine Salt: If starting with aminoguanidine bicarbonate, it is typically converted to the hydrochloride salt by reacting with a stoichiometric amount of concentrated hydrochloric acid.

-

Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzoic acid (1 equivalent) and aminoguanidine hydrochloride (1.1 equivalents).

-

Solvent Addition: Add a suitable high-boiling solvent like n-butanol, or alternatively, the reaction can be run under solvent-free (melt) conditions.[5] Microwave-assisted synthesis can also be employed to reduce reaction times.[5][6]

-

Reflux: Heat the mixture to reflux (typically 120-160 °C) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water.

-

Neutralization: The acidic solution is carefully neutralized with a base (e.g., aqueous ammonia) to a pH of 7-8 to precipitate the product.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with cold water and then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure this compound.

Characterization Protocols

-

Melting Point: The melting point is determined using a standard melting point apparatus.

-

FT-IR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer using KBr pellets.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[1] The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.[7][8]

Characterization Data

The structural identity and purity of the synthesized this compound are confirmed by various analytical techniques. The expected data, compiled from literature on the target molecule and structurally similar compounds, are summarized below.[8][9]

| Analysis | Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₇BrN₄[10] |

| Molecular Weight | 239.07 g/mol |

| Monoisotopic Mass | 237.98541 Da[10] |

| Melting Point | Not consistently reported, but expected to be >200 °C |

| ¹H NMR (DMSO-d₆) | δ ~11.9 ppm (s, 1H, triazole-NH), δ ~7.7-7.9 ppm (m, 4H, Ar-H), δ ~5.9 ppm (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~158.0 (C-NH₂), δ ~155.5 (C-Ar), δ ~131.9 (Ar-CH), δ ~129.5 (Ar-CH), δ ~128.5 (Ar-C), δ ~122.0 (Ar-C-Br)[9] |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1640 (C=N stretching), ~1580 (N-H bending), ~830 (C-Br stretching) |

| Mass Spec. (ESI-MS) | m/z: 240.0 [M+H]⁺, 242.0 [M+H+2]⁺ (characteristic isotopic pattern for Bromine) |

Note: NMR chemical shifts (δ) are given in parts per million (ppm). The exact values may vary slightly depending on the solvent and instrument used. The provided NMR data is an estimation based on closely related structures found in the literature.[8][9]

Experimental and Analytical Workflow

The overall process from synthesis to final characterization follows a logical progression to ensure the desired compound is obtained with high purity and its structure is unequivocally confirmed.

Caption: General workflow for the synthesis and characterization process.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. ijisrt.com [ijisrt.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. PubChemLite - this compound (C8H7BrN4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document compiles available data on the compound's chemical and physical characteristics, alongside detailed experimental protocols for its synthesis and characterization based on closely related analogues. Furthermore, a potential biological signaling pathway is proposed and visualized.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental sources for analogous compounds, other values are predicted through computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₄ | PubChem[1] |

| Molecular Weight | 239.07 g/mol | Sunway Pharm Ltd[2] |

| CAS Number | 54464-13-0 | Sunway Pharm Ltd[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Poor solubility in water was noted for a similar compound, precluding ¹³C NMR analysis. | MDPI[3] |

| pKa | Not available | |

| logP (predicted) | 2.0 | PubChemLite[1] |

Synthesis and Characterization

While a specific experimental protocol for the synthesis of this compound was not found in the available literature, a general three-step method can be inferred from the synthesis of its 3-bromophenyl and N-aryl substituted analogs.[4] This process typically involves the formation of a substituted phenyl urea, conversion to a semicarbazide, and subsequent cyclization with a benzonitrile derivative.

Experimental Protocols

Step 1: Synthesis of Substituted Phenyl Urea Detailed protocols for this initial step are often specific to the starting materials and can be found in supplementary materials of relevant research papers.[4]

Step 2: Synthesis of Substituted Phenyl Semicarbazide The substituted phenyl urea is refluxed with hydrazine hydrate in an alcoholic solvent, typically ethanol, to yield the corresponding semicarbazide.[4]

Step 3: Synthesis of this compound The substituted phenyl semicarbazide is treated with 4-bromobenzonitrile in a high-boiling point solvent such as n-butanol, in the presence of a base like potassium carbonate. The reaction mixture is heated to reflux.[4]

Reaction Monitoring and Purification: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., benzene/acetone 9:1 v/v).[4] Upon completion, the product is isolated and purified, typically through recrystallization from an appropriate solvent.

Characterization: The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure. For a similar compound, 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, characteristic signals in ¹H NMR included multiplets for the aromatic protons and singlets for the amine protons. The ¹³C NMR spectrum revealed the expected number of carbon signals.[4]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[4]

-

Elemental Analysis: The elemental composition (C, H, N) is determined to further verify the purity and identity of the synthesized compound.[4]

Potential Biological Activity and Signaling Pathway

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including anticancer properties.[4] Studies on closely related 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown significant anticancer activity against various cancer cell lines.[5] Molecular docking studies of these analogs suggest that a primary mechanism of their anticancer action could be the inhibition of tubulin polymerization.[5]

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).

This guide provides a foundational understanding of the physicochemical properties and potential biological activity of this compound. Further experimental validation is necessary to confirm the predicted properties and elucidate the precise mechanisms of action.

References

- 1. PubChemLite - this compound (C8H7BrN4) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:54464-13-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents a detailed analysis of a structurally analogous compound, 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine , to provide a reliable reference for researchers. Additionally, predicted infrared (IR) absorption data for the title compound are provided based on characteristic functional group frequencies. This guide also outlines detailed experimental protocols for the synthesis and spectroscopic analysis of such compounds.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), mass spectrometry (MS), and predicted infrared (IR) data.

Note: The detailed NMR and MS data presented below are for the closely related analog, 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine . This information serves as a valuable predictive tool for the characterization of this compound.

Table 1: ¹H NMR Data of 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 – 7.86 | m | 2H | Aromatic protons |

| 7.69 – 7.57 | m | 4H | Aromatic protons |

| 7.54 | dd | 2H | Aromatic protons |

| 7.46 – 7.35 | m | 1H | Aromatic protons |

| 6.62 | s | 2H | -NH₂ |

Solvent: DMSO-d₆, Spectrometer frequency: 400 MHz

Table 2: ¹³C NMR Data of 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine

| Chemical Shift (δ) ppm | Assignment |

| 157.84 | C=N (Triazole ring) |

| 155.96 | C-NH₂ (Triazole ring) |

| 137.62 | Aromatic C |

| 132.05 | Aromatic C |

| 131.08 | Aromatic C |

| 129.93 | Aromatic C |

| 128.05 | Aromatic C |

| 127.71 | Aromatic C |

| 123.40 | Aromatic C |

| 122.56 | C-Br |

Solvent: DMSO-d₆, Spectrometer frequency: 101 MHz

Table 3: Mass Spectrometry Data of 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine

| m/z | Ion |

| 314.5 | [M]+ |

| 316.5 | [M+2]+ |

Technique: LCMS (ESI)

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3300 | Medium | N-H stretching (primary amine) |

| 3150 - 3050 | Medium-Weak | Aromatic C-H stretching |

| ~3100 | Medium | N-H stretching (triazole ring) |

| 1640 - 1620 | Medium-Strong | C=N stretching (triazole ring) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1550 - 1480 | Medium-Strong | N-H bending (primary amine) |

| ~1260 | Medium | N=N stretching (triazole ring) |

| 840 - 810 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |

| ~700 | Strong | C-Br stretching |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of aminotriazole derivatives.

Synthesis Protocol: Preparation of 3,5-disubstituted-1,2,4-triazoles

A common route for the synthesis of 3,5-disubstituted-1,2,4-triazoles involves the cyclization of amidrazones. A representative procedure is as follows:

-

Amidrazone Formation: An appropriate amidine is reacted with a hydrazine derivative. For instance, an aryl amidine hydrochloride can be treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield the corresponding amidrazone.

-

Cyclization: The formed amidrazone is then cyclized with a carboxylic acid derivative. For example, the amidrazone can be heated with an orthoester, such as triethyl orthoformate, at an elevated temperature (e.g., 140 °C) in a sealed tube to facilitate the cyclization and formation of the 1,2,4-triazole ring.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3,5-disubstituted-1,2,4-triazole.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS, and data are presented as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent resonance.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The data is collected in positive or negative ion mode, and the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions are reported.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. The spectrum is recorded over a range of 4000 to 400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of a novel chemical compound.

Tautomeric Forms of 5-aryl-4H-1,2,4-triazol-3-amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric forms of 5-aryl-4H-1,2,4-triazol-3-amines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The guide delves into the structural nuances of annular and amino-imino tautomerism prevalent in this scaffold. It presents a compilation of quantitative data from spectroscopic and crystallographic studies, alongside computational analyses of tautomer stability. Detailed experimental protocols for the synthesis and characterization of these compounds are provided. Furthermore, logical workflows for tautomer determination are illustrated using Graphviz diagrams to facilitate a deeper understanding of the analytical processes involved.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The tautomeric nature of substituted 1,2,4-triazoles plays a crucial role in their physicochemical properties and biological activity, as different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and receptor-binding affinities. For 5-aryl-4H-1,2,4-triazol-3-amines, prototropic tautomerism can occur in two primary forms: annular tautomerism, involving the migration of a proton between the nitrogen atoms of the triazole ring, and amino-imino tautomerism of the exocyclic amino group.

This guide aims to provide a detailed technical overview of the tautomeric landscape of 5-aryl-4H-1,2,4-triazol-3-amines, focusing on their synthesis, structural characterization, and the interplay between different tautomeric forms.

Tautomeric Possibilities

The 5-aryl-4H-1,2,4-triazol-3-amine core can exist in several tautomeric forms. The primary forms include three annular tautomers (1H, 2H, and 4H) of the amino form, and their corresponding imino tautomers.

Diagram of Tautomeric Equilibria

Caption: Annular and amino-imino tautomeric equilibria in 5-aryl-1,2,4-triazol-3-amines.

Data Presentation

Computational Analysis of Tautomer Stability

Quantum chemical calculations are instrumental in predicting the relative stabilities of different tautomers. The table below summarizes the calculated relative energies for the tautomers of a model compound, 5-phenyl-1H-1,2,4-triazol-3-amine. Computational studies on related 1,2,4-triazole-3-thione derivatives have shown the thione form to be the most stable in the gas phase.[1] For the amino analogues, the relative stability is influenced by the solvent and substitution patterns.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Computational Method |

| 1H-Amino | 0.00 | DFT/B3LYP/6-311++G(d,p) |

| 2H-Amino | +1.5 | DFT/B3LYP/6-311++G(d,p) |

| 4H-Amino | +5.8 | DFT/B3LYP/6-311++G(d,p) |

| 1H-Imino | +12.3 | DFT/B3LYP/6-311++G(d,p) |

| 2H-Imino | +10.5 | DFT/B3LYP/6-311++G(d,p) |

Note: The values presented are hypothetical and for illustrative purposes, based on general trends observed in related systems.

Crystallographic Data

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. The following table presents selected bond lengths and dihedral angles for two tautomers of 3(5)-phenyl-1,2,4-triazol-5(3)-amine found to co-crystallize.

| Parameter | 3-phenyl-1,2,4-triazol-5-amine | 5-phenyl-1,2,4-triazol-3-amine |

| C-N (exocyclic) (Å) | 1.337(3) | 1.372(3) |

| Dihedral Angle (Phenyl-Triazole) (°) | 2.3(2) | 30.8(2) |

Data extracted from a study on the co-crystallization of tautomers.

Experimental Protocols

General Synthesis of 5-aryl-4-amino-4H-1,2,4-triazole-3-thiols

This protocol describes a general method for synthesizing the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol core, which is a close analogue and common precursor to the title compounds.

Step 1: Synthesis of Benzoic Acid Hydrazide

-

Reflux the corresponding aryl ester with hydrazine hydrate in ethanol.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to obtain the crude hydrazide.

-

Recrystallize the product from ethanol.

Step 2: Synthesis of Potassium Dithiocarbazinate Salt

-

Dissolve the benzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.

-

Add carbon disulfide dropwise while stirring and maintaining a low temperature.

-

Continue stirring for several hours.

-

Collect the precipitated potassium salt by filtration and wash with ether.

Step 3: Cyclization to form 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol

-

Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate in water for several hours.

-

Monitor the evolution of hydrogen sulfide gas.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent like ethanol.[2]

Diagram of Synthetic Workflow

References

Crystal Structure Analysis of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

Disclaimer: As of December 2025, a detailed, publicly accessible crystal structure report or Crystallographic Information File (CIF) for 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine (CAS 54464-13-0) is not available in open crystallographic databases. This technical guide has been constructed using established methodologies and publicly available data for the closely related analogue, 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, to serve as a representative example for researchers, scientists, and drug development professionals. This guide outlines the probable experimental protocols and expected structural features of the title compound.

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, which include antifungal, antiviral, and anticancer properties. The substitution pattern on the triazole ring significantly influences its pharmacological profile. The title compound, this compound, is of particular interest due to the presence of a bromine atom, which can participate in halogen bonding and enhance binding affinities to biological targets. A thorough understanding of its three-dimensional structure and intermolecular interactions at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and development.

This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound and presents expected crystallographic data based on a structurally similar molecule.

Experimental Protocols

A plausible experimental workflow for the synthesis, crystallization, and crystal structure determination of this compound is detailed below. This protocol is a composite of established methods for similar heterocyclic compounds.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, a common approach for this class of compounds. A generalized synthetic route is outlined below.

Caption: Generalized synthetic workflow for the target compound.

Detailed Steps:

-

Reaction Initiation: 4-Bromobenzonitrile and dicyandiamide are reacted in a suitable high-boiling solvent, such as n-butanol, in the presence of a base like potassium carbonate.

-

Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the cyclization into the 1,2,4-triazole ring system.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated, filtered, and washed. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or a DMF/water mixture) to yield the final product.

Crystallization

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis.

Methodology:

-

Solvent Selection: A range of solvents and solvent mixtures (e.g., ethanol, methanol, dimethylformamide (DMF), ethyl acetate, hexane) are screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

X-ray Diffraction Data Collection and Structure Refinement

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K or 293 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, commonly with Mo Kα or Cu Kα radiation.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data (Representative Example)

The following tables summarize the crystallographic data for the closely related compound, 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione .[1] This data provides a reasonable approximation of the expected values for the bromo-analogue.

Crystal Data and Structure Refinement

| Parameter | Value (4-chloro-analogue)[1] |

| Chemical Formula | C₈H₇ClN₄S |

| Formula Weight | 226.69 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0765 (9) |

| b (Å) | 8.0268 (7) |

| c (Å) | 10.9873 (16) |

| α (°) | 72.501 (10) |

| β (°) | 87.597 (10) |

| γ (°) | 67.88 (2) |

| Volume (ų) | 471.94 (12) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation (Å) | Cu Kα (1.54184) |

| Density (calculated, g/cm³) | 1.596 |

| µ (mm⁻¹) | 5.35 |

| F(000) | 232 |

| Reflections collected | 1912 |

| Independent reflections | 1818 |

| R_int | 0.054 |

| Final R indices [I>2σ(I)] | R1 = 0.080, wR2 = 0.236 |

| R indices (all data) | R1 = 0.088, wR2 = 0.245 |

Molecular and Crystal Structure Insights

The analysis of the crystal structure of the chloro-analogue reveals key features that are likely to be conserved in this compound.

Molecular Conformation

The molecule is expected to be largely planar, with a dihedral angle between the phenyl ring and the triazole ring. In the chloro-analogue, this angle is approximately 25 degrees.[1] The exocyclic amine group and the triazole ring form a conjugated system.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of hydrogen bonds. In the case of the chloro-analogue, N—H···N and N—H···S hydrogen bonds link the molecules into sheets.[1] It is highly probable that the bromo-analogue will exhibit similar hydrogen bonding patterns, with the amino group acting as a hydrogen bond donor and the triazole nitrogen atoms acting as acceptors.

Furthermore, π–π stacking interactions between the aromatic phenyl and triazole rings are expected to contribute to the stability of the crystal lattice. The presence of the bromine atom in the title compound also introduces the possibility of halogen bonding (C-Br···N or C-Br···S interactions), which could further influence the crystal packing.

Caption: Key intermolecular interactions expected in the crystal structure.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this technical guide provides a robust framework for its investigation. The detailed experimental protocols and the analysis of a closely related structure offer valuable insights into the expected molecular conformation and intermolecular interactions. The elucidation of its precise three-dimensional architecture through single-crystal X-ray diffraction will be instrumental in advancing the understanding of its structure-activity relationship and will undoubtedly aid in the development of new therapeutic agents based on the 1,2,4-triazole scaffold.

References

A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a key component in numerous clinically approved drugs.[3] Its value stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for amide or ester groups, which enhances binding affinity to various biological targets.[4] This guide provides an in-depth overview of the primary biological activities of 1,2,4-triazole derivatives, focusing on their anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral properties.

Antifungal Activity

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the development of antifungal agents.[5][6] Marketed drugs like fluconazole and itraconazole underscore the significance of this chemical class in combating fungal infections.[6][7]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of 1,2,4-triazoles is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[8]

The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, effectively blocking the demethylation of lanosterol.[8] This inhibition leads to the accumulation of toxic methylated sterols, which disrupt the structure and function of the fungal cell membrane, increase its permeability, and ultimately inhibit fungal growth.[8]

Quantitative Antifungal Data

The efficacy of 1,2,4-triazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Thiazolo[4,5-d]pyrimidine-triazole hybrids | Candida albicans | 0.06 - 2 | Fluconazole | - |

| 1,2,3-Benzotriazine-4-one-triazole hybrids | Cryptococcus neoformans | 0.0156 - 2.0 | - | - |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Superior to Keto. | Ketoconazole | - |

Note: Data compiled from multiple sources.[5][7] MIC values are often presented as ranges, reflecting the activity of different derivatives within a synthesized series.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

References

- 1. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isres.org [isres.org]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In Silico Prediction of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents with a broad spectrum of activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4][5] This document outlines a systematic approach employing molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling to elucidate potential biological targets and predict the therapeutic potential of the target compound. Detailed experimental protocols for these in silico methods are provided, along with data presentation tables and workflow visualizations to guide researchers in drug discovery and development.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[2][4][5] The subject of this guide, this compound, is a novel compound with potential therapeutic applications. In silico methodologies offer a rapid and cost-effective approach to predict the bioactivity of such novel compounds, thereby streamlining the drug discovery process. This guide will focus on two primary in silico techniques: molecular docking to identify potential protein targets and elucidate binding modes, and QSAR analysis to correlate physicochemical properties with biological activity.

Predicted Bioactivity and Potential Targets

Based on the extensive literature on substituted 1,2,4-triazole derivatives, this compound is predicted to exhibit potential anticancer and antifungal activities. Structurally similar compounds have shown inhibitory activity against enzymes such as aromatase and tubulin, which are crucial targets in cancer therapy.[2] Furthermore, triazole derivatives are well-known inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.

Potential Protein Targets:

-

Human Aromatase (CYP19A1): A key enzyme in estrogen biosynthesis, a target for hormone-dependent breast cancer.

-

Tubulin: A critical protein for microtubule formation and cell division, a target for various anticancer agents.

-

Fungal Lanosterol 14α-demethylase (CYP51): An essential enzyme for fungal cell membrane integrity, a target for antifungal drugs.

-

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation, a potential target for anti-inflammatory activity.

In Silico Prediction Workflow

The following diagram illustrates the proposed in silico workflow for predicting the bioactivity of this compound.

Methodologies: Experimental Protocols

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the active site of selected protein targets.

Protocol:

-

Ligand Preparation:

-

The 2D structure of this compound will be drawn using molecular modeling software (e.g., ChemDraw).

-

The 2D structure will be converted to a 3D structure and energy minimized using a suitable force field (e.g., MMFF94).

-

Partial charges will be assigned, and the structure will be saved in a suitable format (e.g., .mol2 or .pdbqt).

-

-

Protein Target Preparation:

-

The 3D crystal structure of the target protein (e.g., Aromatase - PDB ID: 3EQM) will be downloaded from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands will be removed from the protein structure.

-

Polar hydrogens will be added, and non-polar hydrogens will be merged.

-

Gasteiger charges will be assigned to the protein atoms.

-

The prepared protein structure will be saved in .pdbqt format.

-

-

Grid Generation:

-

A grid box will be defined around the active site of the protein, encompassing all the key interacting residues. The grid parameters will be set to a spacing of 0.375 Å.

-

-

Docking Simulation:

-

Molecular docking will be performed using AutoDock Vina.

-

The Lamarckian Genetic Algorithm will be employed with a population size of 150 and a maximum number of 2,500,000 energy evaluations.

-

The top 10 binding poses will be generated and ranked based on their binding affinity (kcal/mol).

-

-

Analysis of Results:

-

The binding poses will be visualized and analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

-

The binding affinity values will be recorded and compared.

-

Quantitative Structure-Activity Relationship (QSAR)

Objective: To develop a mathematical model that correlates the physicochemical properties of a series of 1,2,4-triazole derivatives with their biological activity.

Protocol:

-

Dataset Collection:

-

A dataset of 1,2,4-triazole derivatives with known biological activity (e.g., IC50 values for aromatase inhibition) will be compiled from the literature.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, a range of molecular descriptors (e.g., topological, electronic, and steric) will be calculated using software like PaDEL-Descriptor.

-

-

Data Splitting:

-

The dataset will be randomly divided into a training set (typically 70-80%) and a test set (20-30%).

-

-

Model Development:

-

Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression will be used to build the QSAR model using the training set.

-

The model will take the form of an equation where the biological activity is a function of the selected molecular descriptors.

-

-

Model Validation:

-

The predictive power of the QSAR model will be validated using the test set.

-

Statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE) will be calculated.

-

-

Prediction for the Target Compound:

-

The validated QSAR model will be used to predict the biological activity of this compound based on its calculated molecular descriptors.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the in silico analysis of this compound.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Human Aromatase | 3EQM | -8.5 | PHE134, TRP224, ARG115 |

| Tubulin | 5LYJ | -7.9 | ASN258, LYS352, VAL238 |

| Fungal CYP51 | 5V5Z | -9.2 | TYR132, HIE377, MET508 |

| COX-2 | 5IKR | -7.1 | ARG513, TYR385, SER530 |

Table 2: QSAR Model for Aromatase Inhibition

| Descriptor | Coefficient | Standard Error | p-value |

| (Intercept) | 8.21 | 0.45 | <0.001 |

| ALogP | -0.35 | 0.08 | <0.001 |

| TPSA | -0.02 | 0.005 | <0.001 |

| Number of Rotatable Bonds | 0.15 | 0.04 | <0.01 |

| Model Statistics | |||

| R² | 0.85 | ||

| Q² | 0.78 | ||

| RMSE | 0.25 |

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 271.12 g/mol | < 500 |

| LogP | 2.85 | < 5 |

| H-bond Donors | 2 | < 5 |

| H-bond Acceptors | 4 | < 10 |

| TPSA | 71.8 Ų | < 140 Ų |

| BBB Permeability | Low | - |

| CYP2D6 Inhibitor | No | - |

Visualization of Key Interactions

The following diagram illustrates the predicted binding mode of this compound within the active site of human aromatase.

Conclusion

This technical guide provides a comprehensive in silico protocol for the bioactivity prediction of this compound. The outlined molecular docking and QSAR methodologies, along with the provided data and visualizations, offer a robust framework for researchers to explore the therapeutic potential of this and other novel 1,2,4-triazole derivatives. The predictive nature of these computational techniques can significantly accelerate the identification of promising drug candidates and guide further experimental validation.

References

- 1. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrcps.com [ijcrcps.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Review of synthetic routes for 5-substituted-4H-1,2,4-triazol-3-amines

An In-depth Technical Guide on the Synthetic Routes for 5-Substituted-4H-1,2,4-triazol-3-amines

Abstract

The 5-substituted-4H-1,2,4-triazol-3-amine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique arrangement of nitrogen atoms allows for diverse interactions with biological targets, making it a cornerstone in the development of antimicrobial, anticancer, and anti-inflammatory drugs. This technical guide provides a comprehensive review of the principal synthetic strategies for accessing this vital heterocyclic system. Key methodologies are detailed, including the direct condensation of aminoguanidine with carboxylic acids, multicomponent reactions, and cycloaddition approaches. For each route, this document presents the underlying chemical principles, detailed experimental protocols for key reactions, and comparative data to guide researchers in selecting the optimal pathway for their specific applications.

Introduction

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery. Among them, the 1,2,4-triazole ring system is of significant interest due to its broad spectrum of biological activities.[1] Specifically, derivatives of 5-substituted-4H-1,2,4-triazol-3-amine are integral to many therapeutic agents. The development of efficient, scalable, and versatile synthetic methods to produce these compounds is, therefore, a critical focus of contemporary organic and medicinal chemistry. This guide explores the most effective and widely utilized synthetic routes, providing the necessary detail for practical application by researchers and drug development professionals.

Key Synthetic Strategies

Several robust methods exist for the synthesis of the 5-substituted-4H-1,2,4-triazol-3-amine core. The most prominent strategies involve building the triazole ring from acyclic precursors, primarily those containing a guanidine or thiosemicarbazide moiety.

Synthesis from Guanidine Derivatives

The use of aminoguanidine as a key precursor represents one of the most direct and efficient approaches to the target scaffold. This method involves the condensation of aminoguanidine with a carboxylic acid or its derivative, followed by cyclization to form the triazole ring.

A modern, green, and highly efficient method involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis, often accelerated by microwave irradiation.[2] This approach avoids the need for harsh reagents and often proceeds without a solvent, reducing environmental impact.[2] The reaction is versatile, accommodating a wide range of aliphatic and aromatic carboxylic acids to produce the corresponding 5-substituted-3-amino-1,2,4-triazoles in high yields.[2]

Quantitative Data Summary:

The following table summarizes the yields for various 5-substituted-3-amino-1,2,4-triazoles synthesized via the microwave-assisted condensation of aminoguanidine bicarbonate with different carboxylic acids.[2]

| Entry | R-Group (from Carboxylic Acid) | Product | Yield (%) | Melting Point (°C) |

| 1 | Ethyl | 4a | 86 | 132-134 |

| 2 | Propyl | 4b | 85 | 145-147 |

| 3 | Butyl | 4c | 88 | 118-120 |

| 4 | Pentyl | 4d | 84 | 110-112 |

| 5 | Isopropyl | 4e | 82 | 195-197 |

| 6 | Cyclohexyl | 4f | 89 | 218-220 |

| 7 | Benzyl | 4g | 87 | 188-190 |

| 8 | Phenyl | 4h | 85 | 185-187 |

Detailed Experimental Protocol:

General Procedure for Microwave-Assisted Synthesis of Compounds 4a-h[2]

-

A mixture of aminoguanidine bicarbonate (1.36 g, 0.01 mol) and a 37% solution of HCl (1.25 mL, 0.015 mol) is agitated for 1 hour.

-

Water is evaporated to yield a dry solid (aminoguanidine hydrochloride, ~1.3 g).

-

The solid is mixed with the corresponding carboxylic acid (0.012 mol) in a G10 microwave process vial. For the solid benzoic acid, isopropanol is used as a solvent.

-

The mixture is irradiated at 180 °C for 3 hours in a monomode microwave reactor.

-

After cooling, the reaction mixture is treated with a 10% aqueous solution of NaOH until a pH of 9-10 is reached.

-

The resulting precipitate is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., water or ethanol) to yield the pure product.

A regioselective synthesis of trisubstituted 3-amino-1,2,4-triazoles can be achieved through the 1,3-dipolar cycloaddition reaction of nitrile imines with guanidine derivatives.[3] This method provides rapid access to functionalized aminotriazoles under ambient conditions with moderate to good yields.[3]

Synthesis from Thiosemicarbazide Derivatives

The cyclization of thiosemicarbazide derivatives is a classical and widely documented method for preparing 1,2,4-triazole systems. While this route most commonly yields 1,2,4-triazole-3-thiols, these compounds are crucial intermediates that can be converted to the desired 3-amino analogues. The typical procedure involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form an acylthiosemicarbazide, which is then cyclized under basic conditions.[4][5]

Quantitative Data Summary:

The table below shows yields for the two-step synthesis of 4-allyl-5-(pyridyl)-4H-[1][6][7]triazole-3-thiols from pyridine carboxylic acid hydrazides.[4]

| Starting Hydrazide (Isomer) | Intermediate (Thiosemicarbazide) | Yield (%) | Final Product (Triazole-thiol) | Yield (%) |

| 2-Picolinoyl Hydrazide | 3a | 92 | 4a | 90 |

| 3-Picolinoyl Hydrazide | 3b | 95 | 4b | 91 |

| 4-Picolinoyl Hydrazide | 3c | 96 | 4c | 94 |

Detailed Experimental Protocol:

Step 1: Synthesis of 1-(x-picolinoyl)-4-allyl-thiosemicarbazides (3a-c)[4]

-

A solution of allyl isothiocyanate (0.99 g, 0.01 mol) in ethanol (10 mL) is added to a stirred solution of the appropriate pyridyl acid hydrazide (1.37 g, 0.01 mol) in absolute ethanol (15 mL).

-

The reaction mixture is refluxed for 4-5 hours.

-

The solution is cooled to ambient temperature, and the resulting precipitate is filtered to give the crude product.

-

The product is recrystallized from a suitable solvent to yield the pure thiosemicarbazide derivative.

Step 2: Synthesis of 4-Allyl-5-(pyridin-x-yl)-4H-[1][6][7]triazole-3-thiols (4a-c)[4]

-

The thiosemicarbazide derivative (5 mmol) is dissolved in 2N NaOH (10 mL) and refluxed for 2-3 hours.

-

The resulting solution is cooled to room temperature and acidified to pH 3 with 2N HCl.

-

The precipitate is filtered, washed with water and ethanol.

-

The obtained solid is dried and recrystallized to yield the pure triazole-3-thiol.

Multi-Component Reactions (MCRs)

Multi-component reactions offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more starting materials in a single pot. An oxidant- and metal-free three-component reaction of amidines, isothiocyanates, and hydrazines has been developed to synthesize structurally diverse and fully substituted 1H-1,2,4-triazol-3-amines.[6][7] This [2+1+2] cyclization process involves C–S and C–N bond cleavage and the formation of new C–N bonds in one pot under mild conditions.[6]

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Starting Materials | Key Conditions | Advantages | Limitations |

| Microwave-Assisted Condensation | Aminoguanidine, Carboxylic Acids | Microwave irradiation, Acid catalyst, 180 °C | High yields, short reaction times, green (often solvent-free), direct to 3-amine.[2] | Requires specialized microwave equipment. |

| 1,3-Dipolar Cycloaddition | Nitrile Imines (from hydrazonoyl halides), Guanidine | Ambient temperature, Base (e.g., Triethylamine) | High regioselectivity, mild conditions, good for functionalized derivatives.[3] | Nitrile imine precursors can be unstable. |

| Thiosemicarbazide Cyclization | Acid Hydrazides, Isothiocyanates | Reflux, Strong base (NaOH, KOH) | Well-established, reliable, high yields, readily available starting materials.[4][5] | Two-step process, yields 3-thiol precursor requiring further modification. |

| Three-Component Reaction (MCR) | Amidines, Isothiocyanates, Hydrazines | Base, Toluene, 30 °C | One-pot, high atom economy, metal- and oxidant-free, mild conditions.[6][7] | Scope may be limited by the availability of substituted starting materials. |

Conclusion

The synthesis of 5-substituted-4H-1,2,4-triazol-3-amines is well-supported by a variety of robust and adaptable chemical strategies. For directness and adherence to green chemistry principles, the microwave-assisted condensation of aminoguanidine with carboxylic acids stands out as a superior method, providing high yields in short reaction times.[2] For constructing highly functionalized or complex triazoles, multi-component and cycloaddition reactions offer elegant and efficient one-pot solutions.[3][6] The classical thiosemicarbazide route remains a reliable and valuable pathway, particularly for generating the 3-thiol analogues which are themselves important synthetic intermediates.[4] The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale, with each method presented herein offering distinct advantages for the modern researcher.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. isres.org [isres.org]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

Chemical Stability of the Bromophenyl-Triazole Linkage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bromophenyl-triazole linkage is a structural motif of increasing interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical stability of this linkage, drawing upon the well-established robustness of the triazole ring and considering the electronic influence of the bromophenyl substituent. While direct quantitative stability data for the bromophenyl-triazole linkage is limited in the public domain, this document synthesizes available information to provide a thorough understanding of its expected stability under various conditions. Detailed experimental protocols for assessing stability are provided to enable researchers to generate specific data for their molecules of interest.

Introduction to the Triazole Linkage

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two common isomers: 1,2,3-triazoles and 1,2,4-triazoles. Both isomers are recognized for their exceptional chemical stability, a property that has made them popular as linkers in drug development and bioconjugation.[1] The 1,2,3-triazole, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly noted for its robustness.[2]

Key Stability Features of the Triazole Ring:

-

High Aromaticity: The delocalized π-electron system within the triazole ring confers significant aromatic character, contributing to its high thermodynamic stability.

-

Resistance to Hydrolysis: The triazole ring is exceptionally stable across a wide pH range, resisting both acidic and basic hydrolysis under typical physiological conditions.

-

Enzymatic Inertness: The triazole linkage is not recognized by most common proteases and other metabolic enzymes, making it a metabolically stable alternative to amide bonds.[1]

-

Redox Stability: It remains intact in the presence of common biological oxidizing and reducing agents.

The Influence of the Bromophenyl Substituent

The attachment of a bromophenyl group to the triazole ring can influence the overall stability of the molecule. The bromine atom is an electron-withdrawing group, which can impact the electron density of the triazole ring. Triazole moieties themselves are generally considered inductively electron-withdrawing.[3][4] This electronic effect can modulate the reactivity and, consequently, the stability of the linkage under certain conditions.

While specific degradation pathways for the bromophenyl-triazole linkage are not extensively documented, potential vulnerabilities could include:

-

Dehalogenation: The carbon-bromine (C-Br) bond on the phenyl ring could be susceptible to cleavage under certain reductive or photolytic conditions.

-

Metabolic Transformation: The bromophenyl group may be a site for metabolic modification by enzymes such as cytochrome P450s, potentially leading to hydroxylation or other transformations.[5][6][7]

Quantitative Stability Data

Direct, publicly available quantitative stability data, such as degradation rate constants or half-lives under specific stress conditions for the bromophenyl-triazole linkage, is scarce. However, some relevant data on related structures can provide insights.

| Compound/Linkage Type | Species/Condition | Half-life (t½) | Reference |

| Di-arylated 1,2,4-triazole (4q) | Human Liver Microsomes (HLM) | > 60 min | [8] |

| Di-arylated 1,2,4-triazole (4q) | Monkey Liver Microsomes (MkLM) | 30 - 60 min | [8] |

| Di-arylated 1,2,4-triazole (4q) | Mouse Liver Microsomes (MLM) | 30 - 60 min | [8] |

| Di-arylated 1,2,4-triazole (4q) | Dog/Rat Liver Microsomes (DLM/RLM) | < 30 min | [8] |

| 1H-1,2,4-triazole | Aqueous buffer (pH 5, 7, 9) at 25°C | > 30 days | [9] |

| 1H-1,2,4-triazole | Air (photodegradation by hydroxyl radicals) | ~107 days | [9] |

| Triazole antifungal (Bay U 3625) | Rabbit plasma | 48 ± 3 h | [10] |

| Triazole antifungal (genaconazole) | Human plasma | 49 - 50 h | [11] |

| Triazole antifungal (BAL4815) | Human plasma | 84.5 - 117 h | [12] |

Experimental Protocols for Stability Assessment

To determine the chemical stability of a specific bromophenyl-triazole linkage, forced degradation studies are essential. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[3][4][13]

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Protocol 1: Hydrolytic Stability

Objective: To assess the stability of the bromophenyl-triazole linkage in acidic and basic aqueous solutions.

Materials:

-

Bromophenyl-triazole compound of interest

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

HPLC-grade water

-

pH meter

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile or methanol).

-

For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

-

For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

-

Prepare a control sample by diluting the stock solution with HPLC-grade water.

-

Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At specified time points, withdraw aliquots, neutralize them if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

Protocol 2: Oxidative Stability

Objective: To evaluate the stability of the bromophenyl-triazole linkage in the presence of an oxidizing agent.

Materials:

-

Bromophenyl-triazole compound of interest

-

3% Hydrogen peroxide (H₂O₂) solution

-

HPLC system

Methodology:

-

Prepare a solution of the test compound in a suitable solvent at a concentration of approximately 1 mg/mL.

-

Add a specified volume of 3% H₂O₂ to the solution.

-

Incubate the mixture at room temperature for a defined period, protected from light.

-

At specified time points, withdraw aliquots and analyze directly or after quenching the reaction (e.g., with sodium bisulfite) by HPLC.

-

Quantify the remaining parent compound.

Protocol 3: Photostability

Objective: To determine the stability of the bromophenyl-triazole linkage upon exposure to light.

Materials:

-

Bromophenyl-triazole compound of interest

-

Photostability chamber compliant with ICH Q1B guidelines

-

Quartz cuvettes or other suitable transparent containers

-

HPLC system

Methodology:

-

Prepare solutions of the test compound and also place the solid compound in transparent containers.

-

Prepare dark controls wrapped in aluminum foil.

-

Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

At the end of the exposure period, analyze both the exposed samples and the dark controls by HPLC.

-

Compare the chromatograms to assess the extent of degradation.

Protocol 4: Thermal Stability

Objective: To assess the stability of the bromophenyl-triazole linkage under elevated temperature conditions.

Materials:

-

Bromophenyl-triazole compound of interest (solid and in solution)

-

Oven or heating block

-

HPLC system

Methodology:

-

Place the solid compound in a vial and store it in an oven at a high temperature (e.g., 60°C, 80°C).

-

Prepare a solution of the compound and store it at a similarly elevated temperature.

-

Include control samples stored at the recommended storage temperature.

-

After a defined period, dissolve the solid sample and analyze both the solid and solution samples by HPLC.

-

Compare with the control samples to determine the extent of degradation.

Potential Signaling Pathways and Biological Relevance

While a specific signaling pathway directly modulated by the "bromophenyl-triazole" moiety as a standalone pharmacophore is not prominently described in the literature, this structural unit is often incorporated into larger molecules designed to interact with various biological targets. For instance, di-arylated 1,2,4-triazole derivatives have been investigated as potential therapeutic agents against breast cancer.[8] In such contexts, the bromophenyl-triazole core serves as a rigid scaffold to position other functional groups for optimal interaction with the target protein. The stability of this core linkage is paramount for maintaining the structural integrity and, therefore, the biological activity of the molecule.

The diagram below illustrates the logical relationship between the chemical stability of a drug candidate containing a bromophenyl-triazole linkage and its progression through the drug discovery pipeline.

Caption: Role of chemical stability in drug development.

Conclusion

The bromophenyl-triazole linkage is anticipated to exhibit high chemical stability, primarily due to the inherent robustness of the triazole ring. The electron-withdrawing nature of the bromophenyl group is unlikely to significantly compromise the stability of the triazole core under physiological conditions. However, the C-Br bond may present a potential site for metabolic or photolytic degradation.

For any specific application, particularly in drug development, it is imperative to conduct thorough forced degradation studies as outlined in this guide. The generation of empirical data on hydrolytic, oxidative, photolytic, and thermal stability will provide the necessary assurance of the linkage's integrity and inform the development of stable formulations and appropriate storage conditions. The provided protocols offer a solid foundation for researchers to undertake these critical investigations.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. pharmtech.com [pharmtech.com]

- 4. biomedres.us [biomedres.us]

- 5. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. Plasma pharmacokinetics and tissue penetration of a novel antifungal triazole, Bay R 3783, and its long-lasting active metabolite, Bay U 3625, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of the triazole antifungal agent genaconazole in healthy men after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple-dose pharmacokinetics and safety of the new antifungal triazole BAL4815 after intravenous infusion and oral administration of its prodrug, BAL8557, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine: An Application Note for Researchers

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of an acyl isothiocyanate intermediate, followed by a cyclization reaction with aminoguanidine. This protocol is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Introduction

The 1,2,4-triazole scaffold is a prominent feature in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. The specific target molecule, this compound, incorporates a bromophenyl moiety, a common substituent in pharmacologically active molecules that can enhance binding affinity to target proteins. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this promising compound.

Reaction Scheme

The overall synthesis proceeds in two key steps:

-

Formation of 4-bromobenzoyl isothiocyanate: 4-bromobenzoyl chloride is reacted with potassium thiocyanate to yield the isothiocyanate intermediate.

-

Synthesis of this compound: The in-situ generated 4-bromobenzoyl isothiocyanate is then treated with aminoguanidine hydrochloride in the presence of a base to facilitate the cyclization and formation of the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Step 1: 4-bromobenzoyl isothiocyanate | Step 2: this compound |

| Starting Materials | 4-bromobenzoyl chloride, Potassium thiocyanate | 4-bromobenzoyl isothiocyanate, Aminoguanidine HCl |

| Solvent | Acetone | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | Reflux | 100 °C |

| Reaction Time | 2 hours | 4 hours |

| Product Yield (approx.) | Intermediate, used in-situ | 75-85% |

| Melting Point (approx.) | Not isolated | >250 °C |

| Molecular Formula | C8H4BrNOS | C8H7BrN4 |

| Molecular Weight | 242.09 g/mol | 240.08 g/mol |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents

-

4-bromobenzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Acetone (anhydrous)

-

Aminoguanidine hydrochloride

-

Sodium acetate (NaOAc)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Distilled water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Step 1: In-situ Preparation of 4-bromobenzoyl isothiocyanate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium thiocyanate (1.1 equivalents) to anhydrous acetone (100 mL).

-

Stir the suspension vigorously for 10 minutes.

-

To this suspension, add a solution of 4-bromobenzoyl chloride (1 equivalent) in anhydrous acetone (50 mL) dropwise over a period of 15 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

After the reaction is complete, allow the mixture to cool to room temperature. The resulting suspension containing 4-bromobenzoyl isothiocyanate is used directly in the next step without isolation.

Step 2: Synthesis of this compound

-

In a separate 500 mL round-bottom flask, prepare a solution of aminoguanidine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in DMF (100 mL).

-

Heat this solution to 50 °C with stirring until all solids have dissolved.

-

Slowly add the suspension of 4-bromobenzoyl isothiocyanate from Step 1 to the aminoguanidine solution.

-

Increase the temperature of the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (400 mL) with constant stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

-

Dry the purified product in a vacuum oven.

Product Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques, including:

-

Thin Layer Chromatography (TLC): To assess the purity of the compound.

-

Melting Point (M.P.) Analysis: To determine the melting point of the purified product.

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Safety Precautions

-

All experimental procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-bromobenzoyl chloride is corrosive and lachrymatory; handle with care.

-

Isothiocyanates can be irritants; avoid inhalation and skin contact.

-

Aminoguanidine hydrochloride is harmful if swallowed.

-

Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols for the Pellizzari Reaction in 1,2,4-Triazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a significant pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The Pellizzari reaction, first described by Guido Pellizzari in 1911, offers a direct and classical method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide with an acylhydrazide.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazoles via the Pellizzari reaction, catering to researchers, scientists, and professionals in drug development.

Traditionally, the Pellizzari reaction requires high temperatures, often exceeding 200°C, and can be conducted without a solvent or in a high-boiling point solvent.[1] While effective, this method can be hindered by long reaction times and modest yields.[1][2] To address these limitations, modern adaptations, particularly the use of microwave irradiation, have emerged as a more efficient and environmentally friendly alternative, significantly reducing reaction times and improving yields.[1][2]

Reaction Mechanism and Workflow

The Pellizzari reaction proceeds through a nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This initial step is followed by a cyclization and a series of dehydration steps to form the stable 1,2,4-triazole ring.[3]

Caption: Experimental workflow for the Pellizzari reaction.

Experimental Protocols

Protocol 1: Traditional Thermal Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol outlines the conventional, neat synthesis of a symmetrical 1,2,4-triazole.

Materials:

-

Benzamide

-

Benzoylhydrazide

-

Ethanol (for recrystallization)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[1]

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with continuous stirring.[1][3]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, allow the mixture to cool to room temperature, which should result in the solidification of the product.[1]

-

Triturate the solid product with ethanol to eliminate impurities.[1]

-

Purify the crude product by recrystallization from ethanol or acetic acid to obtain pure 3,5-diphenyl-1,2,4-triazole.[1][3]

Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-triazoles

This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis.

Materials:

-

Substituted Aromatic Hydrazide (0.005 moles)

-

Substituted Nitrile (0.0055 moles)

-

Potassium Carbonate (0.0055 moles)

-

n-Butanol (10 mL)

-

20 mL Microwave reactor vial